4-Fluoro-3-nitrobenzyl alcohol

Description

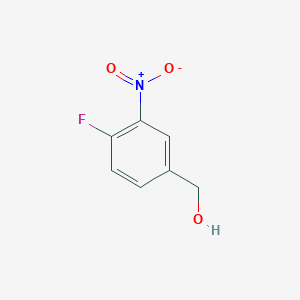

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWJZTFMDWSRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400189 | |

| Record name | 4-Fluoro-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20274-69-5 | |

| Record name | 4-Fluoro-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-3-nitrobenzyl alcohol physical properties

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-nitrobenzyl Alcohol

For professionals in research, discovery, and drug development, a comprehensive understanding of a molecule's physical properties is the bedrock of successful application. This guide provides a detailed examination of 4-Fluoro-3-nitrobenzyl alcohol (CAS No. 20274-69-5), a substituted benzyl alcohol of interest in synthetic and medicinal chemistry. While some fundamental properties of this specific molecule are not yet extensively documented in public literature, this guide serves as a definitive resource on the methodologies required for its complete characterization, empowering researchers to generate reliable data in their own laboratories.

Precise identification is the first step in any rigorous scientific investigation. 4-Fluoro-3-nitrobenzyl alcohol is a solid organic compound belonging to the halogenated nitroaromatic family.[1] The presence of a fluorine atom, a nitro group, and a hydroxymethyl group on the benzene ring creates a unique electronic and steric environment, influencing its reactivity, intermolecular interactions, and, consequently, its physical properties.

Table 1: Chemical Identifiers for 4-Fluoro-3-nitrobenzyl alcohol

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 20274-69-5 | [1][2][3] |

| Molecular Formula | C₇H₆FNO₃ | [1][2][3] |

| Molecular Weight | 171.13 g/mol | [2] |

| IUPAC Name | (4-fluoro-3-nitrophenyl)methanol | [2] |

| Synonyms | 4-Fluoro-3-nitro-benzyl alcohol | [1][4] |

| InChI Key | MKWJZTFMDWSRIH-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | C1=CC(=C(C=C1CO)--INVALID-LINK--[O-])F |[2] |

Core Physical Properties: An Experimental Approach

A thorough literature search reveals a gap in publicly available, experimentally determined quantitative data for key physical properties such as melting point, boiling point, and solubility for 4-Fluoro-3-nitrobenzyl alcohol specifically. Commercial suppliers describe it as a solid, with a color ranging from white to yellow or brown, and offer it in purities of 96-97%.[1][4]

The absence of established data necessitates a robust experimental approach. The following sections detail the authoritative protocols for determining these properties, ensuring data integrity and reproducibility. For context, the structurally similar isomer, 3-Fluoro-4-nitrobenzyl alcohol, has a reported melting point of 93-94 °C.[5]

Spectroscopic Profile: Characterization and Prediction

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (CH₂) protons, and the hydroxyl (OH) proton. The aromatic region will be complex due to the substitution pattern and fluorine-proton coupling.

-

¹³C NMR: The carbon NMR will display signals for each of the seven unique carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Key Features |

|---|---|---|---|

| Ar-H (C5-H) | ~7.6-7.8 | ~125-130 | Aromatic proton ortho to the CH₂OH group. |

| Ar-H (C6-H) | ~7.4-7.6 | ~115-120 (d, ²JCF ≈ 20-25 Hz) | Aromatic proton ortho to the fluorine atom, showing doublet splitting from F. |

| Ar-H (C2-H) | ~8.0-8.2 | ~130-135 | Aromatic proton ortho to the nitro group, expected to be the most downfield. |

| -CH₂OH | ~4.7-4.9 | ~63-65 | Benzylic protons adjacent to an electronegative oxygen atom. Appears as a singlet, or a doublet if coupled to the OH proton. |

| -CH₂OH | ~1.5-2.5 (broad s) | - | The hydroxyl proton signal is often broad and its position is concentration and solvent dependent. |

| Ar-C (C1) | - | ~140-145 | Quaternary carbon attached to the CH₂OH group. |

| Ar-C (C3) | - | ~148-152 | Quaternary carbon attached to the NO₂ group. |

| Ar-C (C4) | - | ~155-160 (d, ¹JCF ≈ 240-250 Hz) | Quaternary carbon directly bonded to fluorine, exhibiting a large C-F coupling constant. |

3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Principal IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200-3500 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Asymmetric N-O Stretch (NO₂) | 1520-1560 | Strong |

| Symmetric N-O Stretch (NO₂) | 1340-1360 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-O Stretch (Primary Alcohol) | 1050-1085 | Strong |

| C-F Stretch | 1100-1250 | Strong |

3.3. Mass Spectrometry (MS) Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 171, corresponding to the molecular weight.

-

Key Fragments: Common fragmentation pathways for benzyl alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen.[6] PubChem predicts collision cross-section data for various adducts, with the [M+H]⁺ ion having a predicted m/z of 172.04045.[7]

Methodologies for Physical Property Determination

The following protocols are presented as self-validating systems, incorporating best practices to ensure data of the highest quality. The overall workflow for characterizing a new or undocumented compound is outlined below.

Caption: General workflow for the physical characterization of a solid organic compound.

4.1. Protocol for Melting Point Determination The melting point is a critical indicator of purity. Pure crystalline compounds exhibit a sharp melting range (0.5-1.0 °C), whereas impurities typically depress the melting point and broaden the range.[8]

-

Rationale: This method relies on the precise observation of the phase transition from solid to liquid under slow, controlled heating to ensure thermal equilibrium between the sample and the thermometer.

-

Apparatus: Calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Sample Preparation: Place a small amount of finely powdered, dry 4-Fluoro-3-nitrobenzyl alcohol onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder.[5]

-

Loading: Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The sample height should be 1-2 mm.[9]

-

Initial Determination (Rapid): Place the capillary in the heating block. Heat rapidly to get an approximate melting temperature. This saves time in subsequent, more accurate measurements.[8]

-

Accurate Determination (Slow): Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure accurate temperature reading during the phase change.[1]

-

Data Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last crystal melts completely. The melting point is reported as the range T₁-T₂.[1]

-

Validation: Repeat the accurate determination at least twice with fresh samples. Consistent results validate the measurement.

-

4.2. Protocol for Equilibrium Solubility Determination (Shake-Flask Method) This "gold standard" method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature.

-

Rationale: By agitating an excess of the solid compound in a solvent for an extended period, a saturated solution is formed, achieving thermodynamic equilibrium. Quantifying the dissolved compound in the supernatant provides the solubility value.

-

Materials: 4-Fluoro-3-nitrobenzyl alcohol (solid), analytical grade solvents (e.g., water, PBS, ethanol, DMSO), thermostatic shaker, centrifuge, calibrated analytical instrument (HPLC or UV-Vis spectrophotometer), syringe filters (e.g., 0.45 µm PTFE).

-

Procedure:

-

Preparation: Add an excess amount of solid 4-Fluoro-3-nitrobenzyl alcohol to several vials (perform in triplicate). The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a precise, known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the vials to pellet the remaining solid.

-

Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.

-

Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

-

4.3. Protocol for NMR Sample Preparation and Acquisition

-

Rationale: Proper sample preparation is key to obtaining a high-resolution spectrum. The compound must be fully dissolved in a deuterated solvent, and any particulate matter must be removed to prevent peak broadening.

-

Materials: 10-20 mg of 4-Fluoro-3-nitrobenzyl alcohol, deuterated solvent (e.g., CDCl₃, DMSO-d₆), NMR tube, pipette with cotton plug.

-

Procedure:

-

Dissolution: Weigh approximately 10-20 mg of the solid into a small vial. Add ~0.7 mL of the chosen deuterated solvent.[2]

-

Transfer: Ensure the sample is fully dissolved. If any solid remains, filter the solution into the NMR tube through a pipette fitted with a small cotton plug to remove particulates.[2]

-

Acquisition: Place the NMR tube in the spectrometer. The instrument will lock on the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and then acquire the spectrum according to standard instrument parameters.

-

Illustrative Synthesis Pathway

4-Fluoro-3-nitrobenzyl alcohol is not commonly synthesized in introductory literature. However, a logical and field-proven approach is the selective reduction of its corresponding aldehyde, 4-Fluoro-3-nitrobenzaldehyde, which is commercially available. The reduction of a nitrobenzaldehyde to a nitrobenzyl alcohol using a mild reducing agent like sodium borohydride (NaBH₄) is a standard transformation that preserves the nitro group.

Caption: A representative synthesis workflow for 4-Fluoro-3-nitrobenzyl alcohol.

Safety, Handling, and Storage

As a Senior Application Scientist, prioritizing safety is paramount. Adherence to established safety protocols is non-negotiable.

-

Hazard Identification: Aggregated GHS data indicates that 4-Fluoro-3-nitrobenzyl alcohol causes serious eye irritation (H319).[2] Some suppliers also list H315 (Causes skin irritation) and H335 (May cause respiratory irritation).[4] The corresponding GHS pictogram is the exclamation mark (GHS07).[4]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[4]

This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to confidently determine and utilize the physical properties of 4-Fluoro-3-nitrobenzyl alcohol. By following these validated protocols, scientists can ensure the generation of high-quality, reliable data essential for advancing their research and development objectives.

References

- 1. 4-Fluoro-3-nitro-benzyl alcohol | CymitQuimica [cymitquimica.com]

- 2. 4-Fluoro-3-nitrobenzyl alcohol | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-Fluoro-3-nitro-benzyl alcohol | 20274-69-5 [sigmaaldrich.com]

- 5. 503315-74-0 | 4654-3-51 | 3-Fluoro-4-nitrobenzyl alcohol | SynQuest Laboratories [synquestlabs-azuredev-test.azurewebsites.net]

- 6. 4-FLUORO-3-NITROBENZYL ALCOHOL [chemicalbook.com]

- 7. 4-FLUORO-3-NITROBENZYL ALCOHOL 96 - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

The Strategic Intermediate: A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzyl alcohol

For Immediate Release

[City, State] – January 5, 2026 – In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, 4-Fluoro-3-nitrobenzyl alcohol emerges as a pivotal intermediate, offering a unique combination of reactive sites that are instrumental in the construction of complex, biologically active molecules. This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications, and essential safety information.

Core Chemical Identity of 4-Fluoro-3-nitrobenzyl alcohol

4-Fluoro-3-nitrobenzyl alcohol, identified by the CAS Number 20274-69-5, is a substituted benzyl alcohol derivative.[1][2] Its structure is characterized by a benzene ring substituted with a fluorine atom at the 4-position, a nitro group at the 3-position, and a hydroxymethyl group at the 1-position. This strategic arrangement of an electron-withdrawing nitro group and a halogen atom significantly influences the reactivity of the aromatic ring and the benzyl alcohol moiety, making it a versatile reagent in organic synthesis.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₃ | [2] |

| Molecular Weight | 171.13 g/mol | [2] |

| Appearance | Solid | [3] |

| CAS Number | 20274-69-5 | [1][2] |

| IUPAC Name | (4-fluoro-3-nitrophenyl)methanol | [2] |

Synthesis of 4-Fluoro-3-nitrobenzyl alcohol: A Self-Validating Protocol

The most common and efficient laboratory-scale synthesis of 4-Fluoro-3-nitrobenzyl alcohol involves the selective reduction of the corresponding aldehyde, 4-fluoro-3-nitrobenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its chemoselectivity, mild reaction conditions, and operational simplicity.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones to alcohols.[4] Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce other functional groups like nitro groups, esters, or carboxylic acids under standard conditions.[4] This chemoselectivity is crucial for the synthesis of 4-Fluoro-3-nitrobenzyl alcohol, as it preserves the essential nitro functional group.

-

Solvent System: A mixture of protic and aprotic solvents, such as methanol or ethanol with tetrahydrofuran (THF), is often employed.[4] The alcohol serves to protonate the resulting alkoxide intermediate, while THF can help to solubilize the starting material. The use of a protic solvent also facilitates the decomposition of any excess NaBH₄ during the workup.

-

Temperature Control: The reaction is typically carried out at a reduced temperature (e.g., 0 °C) during the addition of the reducing agent. This is to control the rate of the reaction, which can be exothermic, and to minimize potential side reactions.

Experimental Protocol:

Step 1: Dissolution of Starting Material

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent mixture, such as methanol and tetrahydrofuran (THF) in a 1:1 ratio.

Step 2: Reduction Reaction

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The slow addition is critical to control the reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

Step 3: Quenching and Workup

-

Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess sodium borohydride and any borate esters formed.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-3-nitrobenzyl alcohol.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-Fluoro-3-nitrobenzyl alcohol.

Caption: Synthetic utility of 4-Fluoro-3-nitrobenzyl alcohol.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Fluoro-3-nitrobenzyl alcohol.

-

Hazard Identification: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [3]* Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Handling: The compound should be handled in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

4-Fluoro-3-nitrobenzyl alcohol stands as a strategically important intermediate in the field of organic synthesis and medicinal chemistry. Its well-defined chemical properties and the reactivity endowed by its unique substitution pattern make it a valuable precursor for the synthesis of a wide range of complex molecules, most notably kinase inhibitors. The straightforward and selective synthesis from its corresponding aldehyde, coupled with its versatile functional handles, ensures its continued relevance in the pursuit of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable building block into their synthetic strategies.

References

-

A Novel Process For The Preparation Of An Intermediate Of Alectinib. Quick Company.

-

Electronic Supplementary Information. The Royal Society of Chemistry.

-

4-Fluoro-3-nitrobenzyl alcohol | C7H6FNO3 | CID 4167587. PubChem.

-

Alectinib Synthesis through Formal α-Arylation of Enone. PubMed.

-

4-Fluoro-3-nitrobenzyl alcohol, (3-cyanopropyl)dimethylsilyl ether. NIST WebBook.

-

Exploring the Crystal Structure of alectinib Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.

-

4-fluoro-3-nitrobenzyl alcohol (C7H6FNO3). PubChemLite.

-

Sodium Borohydride - Common Organic Chemistry.

-

US10221155B2 - Method for preparing Alectinib - Google Patents.

-

Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem.

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.

-

4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum. ChemicalBook.

-

3-fluoro-4-nitrobenzyl alcohol (C7H6FNO3). PubChemLite.

-

WO2009158011A1 - Alkynyl alcohols as kinase inhibitors - Google Patents.

-

4-Fluoro-3-nitro-benzyl alcohol | 20274-69-5. Sigma-Aldrich.

Sources

- 1. A Novel Process For The Preparation Of An Intermediate Of Alectinib [quickcompany.in]

- 2. 4-Fluoro-3-nitrobenzyl alcohol | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 4. WO2022051983A1 - Synthesis method of alectinib - Google Patents [patents.google.com]

A Senior Application Scientist's Technical Guide to 4-Fluoro-3-nitrobenzyl alcohol (CAS 20274-69-5): Synthesis, Characterization, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-Fluoro-3-nitrobenzyl alcohol. This key organic intermediate is notable for its role as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. We will delve into its physicochemical properties, spectroscopic signature, a validated high-yield synthesis protocol, and its critical application in the development of advanced therapeutic agents.

Core Physicochemical & Spectroscopic Profile

4-Fluoro-3-nitrobenzyl alcohol, with the CAS number 20274-69-5, is a substituted aromatic alcohol.[1] Its structure, featuring a fluorine atom and a nitro group ortho and meta to the hydroxymethyl group, respectively, imparts unique reactivity and makes it a valuable precursor in multi-step syntheses.[2]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 20274-69-5 | [1][3][4] |

| Molecular Formula | C₇H₆FNO₃ | [1][3][4] |

| Molecular Weight | 171.13 g/mol | [1][3][4] |

| IUPAC Name | (4-fluoro-3-nitrophenyl)methanol | [4] |

| Synonyms | 4-Fluoro-3-nitrobenzyl alcohol | [2][5] |

| Appearance | White to light yellow solid | [3][5] |

| Melting Point | 39-44 °C | [5] |

| Storage | Store at room temperature in a dry, well-ventilated place.[3] |

Spectroscopic Characterization

Authenticating the structure and purity of 4-Fluoro-3-nitrobenzyl alcohol is critical. The following is a guide to its expected spectroscopic profile, which serves as a benchmark for sample validation.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals. Protons on the carbon adjacent to the alcohol's oxygen typically appear in the 3.4-4.5 ppm range.[6] The benzylic protons (-CH₂OH) should appear as a singlet around 4.6 ppm, while the aromatic protons will be located further downfield (7.0-8.5 ppm), exhibiting complex splitting patterns due to fluorine-proton and proton-proton coupling. The hydroxyl proton (-OH) signal is often a broad singlet with a variable chemical shift.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of key functional groups. A prominent, broad absorption band in the 3300-3400 cm⁻¹ region corresponds to the O-H stretch of the alcohol.[6] Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A sharp absorption for the C-F bond will also be present.

-

Mass Spectrometry (MS): In a mass spectrum, alcohols often undergo characteristic fragmentation patterns, including alpha cleavage and dehydration.[6] GC-MS data for this compound shows a top peak at an m/z of 125.[4]

High-Yield Synthesis Protocol & Mechanistic Rationale

A reliable and efficient synthesis is paramount for any key intermediate. The most common and effective method for preparing 4-Fluoro-3-nitrobenzyl alcohol is the chemoselective reduction of its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid.

Mechanistic Insight

The primary challenge in this synthesis is to reduce the carboxylic acid to an alcohol without affecting the chemically sensitive nitro group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both functional groups. Therefore, a more selective reducing agent is required. The use of a borane-tetrahydrofuran complex (BH₃-THF) or a combination of sodium borohydride (NaBH₄) and a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂) is ideal.[5] These reagents form a complex that selectively targets the carboxylic acid carbonyl, leaving the nitro group intact and ensuring a high yield of the desired product.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis, from starting material to the purified final product.

Caption: High-level workflow for the synthesis of 4-Fluoro-3-nitrobenzyl alcohol.

Detailed Step-by-Step Laboratory Protocol

This protocol is adapted from a validated procedure and is designed to be a self-validating system when combined with the spectroscopic analysis described previously.[5]

Materials:

-

4-Fluoro-3-nitrobenzoic acid (12.0 g, 64.83 mmol)

-

Sodium borohydride (2.70 g, 64.83 mmol)

-

Boron trifluoride diethyl etherate (6.55 mL, 71.31 mmol)

-

Tetrahydrofuran (THF), anhydrous (100 mL)

-

Ethyl acetate (500 mL)

-

Saturated sodium chloride solution (brine, 500 mL)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reagent Preparation: Dissolve sodium borohydride in 100 mL of anhydrous THF in a round-bottom flask and cool the solution to 0 °C using an ice bath.

-

Substrate Addition: Add 4-fluoro-3-nitrobenzoic acid to the cooled solution in small portions over a period of 1 hour, maintaining the temperature at 0 °C.

-

Lewis Acid Addition: Add boron trifluoride diethyl etherate dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.

-

Workup and Extraction: Upon completion, add 500 mL of ethyl acetate and 300 mL of water to the mixture. Transfer the contents to a separatory funnel and collect the organic phase.

-

Washing and Drying: Wash the organic phase with 500 mL of saturated sodium chloride solution, then dry it over anhydrous sodium sulfate.

-

Purification: Filter the dried organic phase and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Validation: The resulting light yellow solid is 4-fluoro-3-nitrobenzyl alcohol (expected yield ~11.0 g, 99.1%).[5] Confirm identity and purity via melting point determination and the spectroscopic methods outlined in Section 1.2.

Application in Pharmaceutical Development

The utility of a chemical intermediate is defined by its successful incorporation into valuable target molecules. 4-Fluoro-3-nitrobenzyl alcohol is a critical starting material in the synthesis of several advanced pharmaceutical compounds.

Cornerstone in Kinase Inhibitor Synthesis

A prominent application of 4-Fluoro-3-nitrobenzyl alcohol is its use as a key reagent in the preparation of EW-7197 .[5] EW-7197 is a highly potent and orally bioavailable inhibitor of the TGF-β type I receptor kinase, a key target in cancer immunotherapy and anti-fibrotic treatments.[5] The benzyl alcohol serves as a foundational scaffold, providing the specifically substituted phenyl ring required for the final drug structure. The alcohol functionality is readily converted to other groups, such as a chloride, to facilitate coupling with other fragments of the target molecule.

Application Workflow Diagram

This diagram illustrates the strategic position of 4-Fluoro-3-nitrobenzyl alcohol as a precursor in a multi-step synthesis pathway for a complex therapeutic agent.

Caption: Role of 4-Fluoro-3-nitrobenzyl alcohol in a synthetic pathway.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. 4-Fluoro-3-nitrobenzyl alcohol is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07[7] | Warning [7] | H315: Causes skin irritation[4][8] H319: Causes serious eye irritation[4][8] H335: May cause respiratory irritation[8] |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][10]

-

Handling: Avoid breathing dust or fumes. Avoid contact with skin and eyes.[9][11] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

4-Fluoro-3-nitrobenzyl alcohol is more than a simple chemical; it is a strategically designed building block that enables the synthesis of complex and high-value molecules. Its well-defined physicochemical properties, predictable spectroscopic signature, and accessible high-yield synthesis route make it a reliable tool for researchers. Its demonstrated importance in the synthesis of kinase inhibitors like EW-7197 underscores its value to the drug development community. By understanding its synthesis, characterization, and safe handling, scientists can effectively leverage this versatile intermediate to advance their research and development goals.

References

-

4-Fluoro-3-nitrobenzyl alcohol . PubChem, National Center for Biotechnology Information. [Link]

-

Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water . The Royal Society of Chemistry. [Link]

-

4-Fluoro-3-nitrobenzyl alcohol, min 96%, 100 grams . CP Lab Safety. [Link]

-

3-Fluoro-4-nitrobenzyl alcohol . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 4-amino-3-nitrobenzyl alcohol . PrepChem.com. [Link]

-

p-NITROBENZYL ALCOHOL . Organic Syntheses Procedure. [Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols . Chemistry LibreTexts. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 20274-69-5: (4-Fluoro-3-nitrophenyl)methanol [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Fluoro-3-nitrobenzyl alcohol | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-FLUORO-3-NITROBENZYL ALCOHOL 96 | 20274-69-5 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-Fluoro-3-nitro-benzyl alcohol | 20274-69-5 [sigmaaldrich.com]

- 8. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzyl alcohol (CAS: 20274-69-5): Properties, Synthesis, and Applications in Modern Research

Introduction

4-Fluoro-3-nitrobenzyl alcohol is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its molecular architecture, featuring a benzyl alcohol moiety functionalized with both a fluorine atom and a nitro group, makes it a uniquely versatile synthon. The strategic placement of these functional groups imparts a distinct reactivity profile, rendering it a valuable intermediate for the synthesis of complex organic molecules, including Active Pharmaceutical Ingredients (APIs) and photoactive materials.[1][2]

The presence of the electron-withdrawing nitro group significantly influences the chemistry of the aromatic ring and the benzylic alcohol. Concurrently, the fluorine substituent can enhance biological activity, improve metabolic stability, and modulate the physicochemical properties of derivative compounds, a strategy frequently employed in modern drug design. This guide provides an in-depth exploration of 4-Fluoro-3-nitrobenzyl alcohol, covering its fundamental properties, a logical synthesis strategy, key applications, and robust analytical protocols for its quantification.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical's properties is foundational to its effective and safe use in a research and development setting.

Core Properties

The key quantitative data for 4-Fluoro-3-nitrobenzyl alcohol are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₃ | [3][4][5][6] |

| Molecular Weight | 171.13 g/mol | [4][5][6] |

| CAS Number | 20274-69-5 | [3][4][5] |

| IUPAC Name | (4-fluoro-3-nitrophenyl)methanol | [6] |

| Appearance | Solid; White to light yellow powder | [3] |

| Purity (Typical) | ≥96% | [4][7] |

| InChI Key | MKWJZTFMDWSRIH-UHFFFAOYSA-N | [3][6] |

Safety and Handling

As a functionalized nitroaromatic compound, 4-Fluoro-3-nitrobenzyl alcohol requires careful handling to mitigate potential hazards.

-

GHS Hazard Statements: According to aggregated data, the compound is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

-

Precautionary Measures: The causality for this irritation lies in the chemical reactivity of the molecule, which can interact with biological macromolecules. Therefore, handling should always occur in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory to prevent skin and eye contact.

Synthesis and Purification Strategy

While numerous vendors supply this reagent, understanding its synthesis is crucial for contexts requiring custom isotopic labeling or analogue development. A common and chemically sound approach is the selective reduction of the corresponding benzaldehyde.

Synthetic Rationale

The most direct synthetic pathway to 4-Fluoro-3-nitrobenzyl alcohol is the reduction of 4-fluoro-3-nitrobenzaldehyde. This precursor is commercially available. The key challenge is the selective reduction of the aldehyde group without affecting the nitro group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.

Causality of Reagent Choice: Sodium borohydride is a mild reducing agent, highly selective for aldehydes and ketones. It does not typically reduce nitro groups, esters, or carboxylic acids under standard conditions (e.g., alcoholic solvents at room temperature). This selectivity provides a clean, high-yielding reaction, minimizing the need for complex purification of byproducts that might arise from more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Proposed Experimental Protocol: Synthesis via Aldehyde Reduction

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by standard analytical techniques.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde). Cool the flask to 0 °C in an ice-water bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution over 15-20 minutes. The portion-wise addition is critical to control the exothermic reaction and prevent excessive foaming.

-

Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot (the alcohol) indicates reaction completion (typically 1-2 hours).

-

Quenching: Once the reaction is complete, cautiously add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution. This step should be performed slowly at 0 °C as hydrogen gas is evolved.

-

Workup: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product into an organic solvent such as ethyl acetate (3x volumes). The extraction isolates the organic product from inorganic salts.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure 4-Fluoro-3-nitrobenzyl alcohol.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 4-Fluoro-3-nitrobenzyl alcohol.

Core Applications in Research & Development

The utility of 4-Fluoro-3-nitrobenzyl alcohol stems from its trifunctional nature, providing multiple handles for synthetic elaboration.

Key Building Block in Medicinal Chemistry

This molecule is a quintessential starting material for multi-step syntheses of drug candidates. The three reactive centers—the alcohol, the nitro group, and the aromatic ring—can be manipulated selectively.

-

Alcohol Functionalization: The primary alcohol can be easily oxidized to the corresponding aldehyde for use in reductive aminations or Wittig reactions. Alternatively, it can be converted into ethers or esters to act as a linker or be incorporated into a larger molecular scaffold.

-

Nitro Group Reduction: The nitro group is arguably its most valuable functionality. It serves as a masked amine. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with SnCl₂) cleanly converts the nitro group to an aniline derivative (4-fluoro-3-aminobenzyl alcohol). This amine is a powerful nucleophile, enabling the formation of amides, sulfonamides, ureas, and other functional groups common in APIs.

-

Aromatic Ring Substitution: The fluorine and nitro groups direct further electrophilic aromatic substitution, although such reactions are less common than transformations of the existing functional groups.

Conceptual Drug Synthesis Pathway

The diagram below illustrates a logical, though hypothetical, pathway from 4-Fluoro-3-nitrobenzyl alcohol to a more complex, drug-like molecule, highlighting the strategic transformations.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Fluoro-3-nitro-benzyl alcohol | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. 4-Fluoro-3-nitrobenzyl alcohol | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-3-nitro-benzyl alcohol | 20274-69-5 [sigmaaldrich.com]

A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzyl Alcohol: Properties, Determination, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzyl alcohol, with the CAS number 20274-69-5, is a substituted aromatic alcohol of increasing interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom and a nitro group on the benzyl ring, imparts specific electronic properties that make it a valuable intermediate for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the nitro group, a strong electron-withdrawing group, and the electronegative fluorine atom can significantly influence the reactivity of the benzylic alcohol and the aromatic ring, offering diverse possibilities for chemical transformations.

This technical guide provides an in-depth exploration of the key physicochemical properties of 4-Fluoro-3-nitrobenzyl alcohol, with a focus on its melting and boiling points. It will detail the experimental methodologies for the accurate determination of these properties, discuss the underlying scientific principles, and provide a representative synthesis protocol. This document is intended to serve as a valuable resource for researchers and professionals working with this compound, ensuring its safe handling, proper characterization, and effective utilization in their scientific endeavors.

Physicochemical Properties of 4-Fluoro-3-nitrobenzyl Alcohol

A thorough understanding of the physical constants of a compound is fundamental for its purification, identification, and manipulation in a laboratory setting. The melting and boiling points are particularly crucial, as they are indicators of purity and are essential for designing experimental conditions.

Melting and Boiling Point Data

While 4-Fluoro-3-nitrobenzyl alcohol is commercially available and listed as a solid by numerous suppliers, a comprehensive, experimentally validated dataset for its physical properties is not widely available in common chemical databases. However, a literature-reported melting point and a predicted boiling point have been identified:

| Property | Value | Source |

| Melting Point | 39-44 °C (literature) | iChemical[1] |

| Boiling Point | 333.7 °C at 760 mmHg (predicted) | iChemical[1] |

It is important for researchers to note that the boiling point is a predicted value and should be used with caution. Experimental determination is recommended for applications where this property is critical. The relatively low melting point indicates that this compound can be conveniently handled as a solid at standard room temperature but will melt at slightly elevated temperatures.

Molecular and Structural Data

| Identifier | Value |

| CAS Number | 20274-69-5[1][2][3] |

| Molecular Formula | C₇H₆FNO₃[2][3] |

| Molecular Weight | 171.13 g/mol [2] |

| IUPAC Name | (4-fluoro-3-nitrophenyl)methanol[2][3] |

Experimental Determination of Melting and Boiling Points

The accurate determination of melting and boiling points is a cornerstone of chemical characterization. The methodologies described herein are standard procedures in organic chemistry laboratories and are designed to yield reliable and reproducible results.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Protocol: Capillary Melting Point Determination

This method is the most common and accurate for determining the melting point of a crystalline solid.

Materials:

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP10)

-

Capillary tubes (sealed at one end)

-

Sample of 4-Fluoro-3-nitrobenzyl alcohol (finely powdered)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of dry 4-Fluoro-3-nitrobenzyl alcohol on a clean watch glass and crush it into a fine powder using a spatula.

-

Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.

-

Placing the Sample in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range. For a more accurate measurement, a slower heating rate (1-2 °C/min) should be used as the temperature approaches the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

-

Repeatability: For ensuring accuracy, the determination should be repeated at least twice, and the results should be consistent.

Causality in Experimental Choices:

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution and a sharper melting point determination.

-

Slow Heating Rate: A slow heating rate allows the temperature of the heating block and the sample to remain in thermal equilibrium, leading to a more accurate measurement. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.

Sources

A Comprehensive Technical Guide to the Solubility of 4-Fluoro-3-nitrobenzyl Alcohol

Introduction

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of a compound is a critical early step. Among these properties, solubility is a cornerstone that dictates a compound's behavior in various biological and chemical systems. This guide provides an in-depth technical overview of 4-fluoro-3-nitrobenzyl alcohol, with a focus on its solubility characteristics. While specific solubility data for 4-fluoro-3-nitrobenzyl alcohol is not extensively published, this document outlines the definitive methods for its determination, enabling researchers to generate reliable and reproducible data.

4-Fluoro-3-nitrobenzyl alcohol (CAS No. 20274-69-5) is a solid organic compound with a molecular formula of C₇H₆FNO₃ and a molecular weight of 171.13 g/mol .[1][2] Its structure, featuring a benzyl alcohol moiety substituted with both a fluorine atom and a nitro group, suggests a nuanced solubility profile that is crucial for its potential applications in chemical synthesis and pharmaceutical development. This guide will provide the foundational knowledge and detailed protocols necessary to thoroughly characterize the solubility of this compound.

Physicochemical Properties of 4-Fluoro-3-nitrobenzyl Alcohol

A comprehensive understanding of a compound's physicochemical properties is essential for interpreting its solubility. The following table summarizes the key known properties of 4-fluoro-3-nitrobenzyl alcohol.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | [1][2] |

| Molecular Weight | 171.13 g/mol | [2] |

| Physical Form | Solid | [1] |

| CAS Number | 20274-69-5 | [1][2] |

| Purity | Typically ~97-98% | [1] |

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3] This technique is based on achieving a saturated solution by allowing excess solid to equilibrate with the solvent over a defined period. The concentration of the dissolved compound in the supernatant is then measured. This method is highly regarded for its reliability and is a cornerstone in pharmaceutical sciences.[3]

Experimental Protocol: Shake-Flask Solubility Determination

This protocol outlines the steps for determining the solubility of 4-fluoro-3-nitrobenzyl alcohol in a desired solvent.

Materials:

-

4-Fluoro-3-nitrobenzyl alcohol (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials or centrifuge tubes with screw caps

-

Orbital shaker or rotator

-

Thermostatically controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-fluoro-3-nitrobenzyl alcohol to several glass vials. The excess solid should be visually apparent to ensure saturation.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to avoid artificially inflated solubility readings.

-

Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of 4-fluoro-3-nitrobenzyl alcohol of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Measure the absorbance of the diluted supernatant sample at the same λmax.

-

Calculate the concentration of 4-fluoro-3-nitrobenzyl alcohol in the diluted sample using the calibration curve.

-

Account for the dilution factor to determine the final solubility of the compound in the undiluted saturated solution.

-

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Expected Solubility Profile

Based on the chemical structure of 4-fluoro-3-nitrobenzyl alcohol, a qualitative solubility profile can be predicted. The presence of the polar hydroxyl (-OH) and nitro (-NO₂) groups suggests potential solubility in polar solvents through hydrogen bonding and dipole-dipole interactions. Conversely, the aromatic ring provides a nonpolar character, which may lead to some solubility in organic solvents of lower polarity. The fluorine atom can further influence solubility through its electron-withdrawing effects.

The following table presents a hypothetical summary of solubility data for 4-fluoro-3-nitrobenzyl alcohol in various solvents, as would be determined by the protocol described above.

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) |

| Water | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Phosphate-Buffered Saline (pH 7.4) | 37 | Data to be determined | Data to be determined |

Factors Influencing Solubility

Several experimental factors can significantly impact the measured solubility and should be carefully controlled:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is crucial to maintain a constant and accurately recorded temperature during equilibration.[4]

-

pH of the Solvent: For ionizable compounds, the pH of the aqueous medium will have a profound effect on solubility. Although 4-fluoro-3-nitrobenzyl alcohol is not strongly acidic or basic, the pH should be controlled, especially when using buffered solutions relevant to physiological conditions.

-

Polymorphism: Different crystalline forms (polymorphs) of a solid can exhibit different solubilities. It is important to characterize the solid form of the compound being tested.

-

Purity of the Compound: Impurities can affect the measured solubility. Using a well-characterized compound with high purity is essential for obtaining accurate data.

Conclusion

While specific, publicly available quantitative solubility data for 4-fluoro-3-nitrobenzyl alcohol is limited, this guide provides the necessary framework for its rigorous experimental determination. The shake-flask method, coupled with UV-Vis spectrophotometric analysis, offers a robust and reliable approach for generating high-quality solubility data. By carefully controlling experimental variables, researchers can obtain accurate and reproducible results that are critical for advancing the use of 4-fluoro-3-nitrobenzyl alcohol in drug discovery and other scientific applications. The protocols and principles outlined herein serve as a comprehensive resource for scientists and researchers in this field.

References

-

Reddit. (2019, May 13). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol? : r/chemistry. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Solubility of Things. Spectroscopic Techniques. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

PubChem. 4-Fluoro-3-nitrobenzyl alcohol. [Link]

-

Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Journal of Analytical Sciences, Methods and Instrumentation. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

-

SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-3-nitrobenzyl alcohol

This guide provides comprehensive safety and handling protocols for 4-Fluoro-3-nitrobenzyl alcohol, designed for researchers, chemists, and drug development professionals. The information herein is synthesized from established safety data, regulatory guidelines, and field-proven laboratory practices to ensure a multi-faceted understanding of risk mitigation when working with this compound.

Chemical Identification and Physicochemical Properties

A foundational understanding of a chemical's properties is paramount to anticipating its behavior and handling it safely. 4-Fluoro-3-nitrobenzyl alcohol is a substituted aromatic compound used as a reagent in organic synthesis.[1] Its physical state as a solid at ambient temperature directly influences handling procedures, particularly concerning the potential for dust generation.

Table 1: Physicochemical Properties of 4-Fluoro-3-nitrobenzyl alcohol

| Property | Value | Source |

| CAS Number | 20274-69-5 | [2][3] |

| Molecular Formula | C₇H₆FNO₃ | [2][3] |

| Molecular Weight | 171.13 g/mol | [2][3] |

| IUPAC Name | (4-fluoro-3-nitrophenyl)methanol | [2] |

| Appearance | White to yellowish solid particles or crystalline powder | [4] |

| Melting Point | 39-44 °C | [1] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [4] |

Hazard Assessment and Toxicological Profile

The primary hazards associated with 4-Fluoro-3-nitrobenzyl alcohol stem from its irritant properties. The Globally Harmonized System (GHS) classification provides a standardized framework for understanding these risks.

GHS Classification

Aggregated notifications to the ECHA C&L Inventory identify 4-Fluoro-3-nitrobenzyl alcohol as a serious eye irritant.[2] However, it is crucial for laboratory personnel to recognize that structurally similar compounds, such as other nitrobenzyl alcohols, often present a wider range of hazards, including skin irritation, respiratory irritation, and acute toxicity if swallowed, inhaled, or in contact with skin.[5][6][7][8]

Causality Behind a Conservative Approach: The presence of the nitro group on an aromatic ring is a common structural alert in toxicology. Such compounds can sometimes be metabolized to reactive species. Therefore, in the absence of comprehensive toxicological data for this specific isomer, a conservative approach that assumes the potential for skin and respiratory irritation is a cornerstone of responsible laboratory practice.

Table 2: GHS Hazard Classification for 4-Fluoro-3-nitrobenzyl alcohol and Related Analogs

| Hazard Class | GHS Code | Hazard Statement | Notes |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Documented for 4-Fluoro-3-nitrobenzyl alcohol.[2][4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Potential hazard based on analogs.[6][7] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | Potential hazard based on analogs.[6] |

GHS Pictogram:

Routes of Exposure and Primary Health Effects

-

Eye Contact: Direct contact with the solid or dust can cause serious irritation.[2] All handling procedures must prioritize the prevention of eye exposure.

-

Skin Contact: May cause skin irritation upon contact.[5][6] Prolonged exposure should be avoided, and contaminated skin should be washed immediately.

-

Inhalation: Inhalation of dust may lead to respiratory tract irritation.[6] This is a primary concern when weighing or transferring the solid material.

-

Ingestion: While less common in a laboratory setting, ingestion may be harmful, a hazard noted for analogous compounds.[5][7][9]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls as the primary barrier, supplemented by appropriate PPE.

Engineering Controls

All operations involving the handling of 4-Fluoro-3-nitrobenzyl alcohol powder, such as weighing, transferring, or preparing solutions, must be conducted within a certified chemical fume hood.[10][11] The fume hood provides critical ventilation to capture and exhaust any generated dust, effectively minimizing the risk of inhalation.

Personal Protective Equipment (PPE)

The selection of PPE is not a static checklist but a dynamic process based on a risk assessment of the specific task.

Caption: PPE selection workflow based on the task's physical form.

-

Eye and Face Protection: Chemical safety goggles are mandatory at all times.[9] For tasks with a higher risk of splashing or dust generation, such as weighing larger quantities, a face shield should be worn in addition to goggles.[12]

-

Skin Protection: A standard laboratory coat must be worn and kept buttoned.[12] For hand protection, chemical-resistant gloves are required. Butyl gloves offer excellent protection against nitro-compounds.[13] Nitrile gloves are also a suitable alternative for incidental contact, but they should be inspected before use and changed immediately upon contamination.[14]

-

Respiratory Protection: When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required. If a situation arises where dust cannot be controlled at the source, a NIOSH-approved respirator with a particulate filter would be necessary after a full risk assessment and user training.[9][11][12]

Safe Handling and Storage Procedures

Adherence to methodical handling and storage protocols is fundamental to preventing accidental exposure and ensuring chemical stability.

Handling

-

Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Locate the nearest eyewash station and safety shower.[11]

-

Weighing: When weighing the solid, use a spatula to gently transfer the material to minimize dust creation. Perform this task deep within the fume hood to ensure optimal containment.

-

Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

Post-Handling: After handling, decontaminate the work surface. Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the appropriate waste container. Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[9][11]

Storage

Store 4-Fluoro-3-nitrobenzyl alcohol in a tightly closed container in a cool, dry, and well-ventilated area.[9][15] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides, which could initiate a hazardous reaction.[9]

Emergency Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][14]

-

Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water.[5] Seek medical attention if irritation develops or persists.[14]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5][9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[14]

Spill Response

The response to a spill depends on its scale and the immediate environment.

Caption: Decision-making flowchart for spill response.

-

Minor Spill (contained in a fume hood):

-

Ensure appropriate PPE is worn.

-

Avoid generating dust. Gently cover the spill with an inert absorbent material like vermiculite or sand.[16]

-

Carefully sweep the mixture into a suitable, labeled container for chemical waste disposal.[16]

-

Wipe the spill area with a damp cloth, and decontaminate the surface.

-

-

Major Spill (outside of a fume hood or large quantity):

-

Alert all personnel in the immediate vicinity and evacuate the area.[16]

-

Notify your laboratory supervisor and the institution's Environmental Health & Safety (EHS) department immediately.

-

Restrict access to the spill area.

-

Await the arrival of trained emergency response personnel for cleanup.

-

Waste Disposal

All waste containing 4-Fluoro-3-nitrobenzyl alcohol, including contaminated absorbents and disposable PPE, must be collected in a properly labeled, sealed container.[9] Disposal must be carried out in strict accordance with local, state, and federal regulations for chemical waste. Do not dispose of this chemical down the drain.

References

-

PubChem. (n.d.). 4-Fluoro-3-nitrobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. U.S. Department of Labor. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

-

Missouri S&T. (n.d.). Environmental Health and Safety: Chemical Safety. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2014). NIOSH Recommendations for Chemical Protective Clothing. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-nitrobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-Nitrobenzyl alcohol. Retrieved from [Link]

-

iChemical. (n.d.). 4-Fluoro-3-nitrobenzyl alcohol, CAS No. 20274-69-5. Retrieved from [Link]

Sources

- 1. 4-FLUORO-3-NITROBENZYL ALCOHOL 96 | 20274-69-5 [chemicalbook.com]

- 2. 4-Fluoro-3-nitrobenzyl alcohol | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-Fluoro-3-nitrobenzyl alcohol | 20274-69-5 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 4-Fluoro-3-nitrobenzyl alcohol: Properties, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Fluoro-3-nitrobenzyl alcohol (CAS No. 20274-69-5), a key intermediate in organic synthesis. The document delves into its chemical and physical properties, detailed safety protocols based on the Globally Harmonized System (GHS), and its application in the synthesis of advanced pharmaceutical compounds. This information is intended to ensure its safe and effective use in research and development environments.

Core Chemical Identity and Properties

4-Fluoro-3-nitrobenzyl alcohol, with the IUPAC name (4-fluoro-3-nitrophenyl)methanol, is a substituted aromatic alcohol.[1] The presence of a fluorine atom and a nitro group on the benzene ring makes it a versatile building block in medicinal chemistry and organic synthesis.[2] The electron-withdrawing nature of these substituents significantly influences the reactivity of the benzylic alcohol.[3]

Table 1: Chemical and Physical Properties of 4-Fluoro-3-nitrobenzyl alcohol

| Property | Value | Source(s) |

| CAS Number | 20274-69-5 | [1][4] |

| Molecular Formula | C₇H₆FNO₃ | [4] |

| Molecular Weight | 171.13 g/mol | [1][4] |

| Appearance | White to yellow to brown solid or liquid | |

| Melting Point | 39-44 °C | [5][6][7] |

| Boiling Point | 333.7 °C at 760 mmHg | [5][6] |

| Density | 1.434 g/cm³ | [5] |

| Purity | Typically ≥96% | [4] |

Hazard Analysis and GHS Classification

Understanding the hazardous properties of 4-Fluoro-3-nitrobenzyl alcohol is paramount for its safe handling. According to aggregated GHS data, this compound is classified as an irritant.[1][8]

Table 2: GHS Classification for 4-Fluoro-3-nitrobenzyl alcohol

| Hazard Class | Hazard Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

The corresponding GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".[8] While comprehensive toxicological properties have not been thoroughly investigated, the available classifications necessitate stringent adherence to safety protocols.[9]

Safe Handling and Emergency Protocols

A systematic approach to safety is crucial when working with 4-Fluoro-3-nitrobenzyl alcohol. This includes proper engineering controls, personal protective equipment, and established emergency procedures.

Exposure Controls and Personal Protection

To minimize exposure, it is essential to handle this chemical in a well-ventilated area, preferably within a fume hood.[10] Personal protective equipment (PPE) is mandatory.

-

Eye and Face Protection : Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[10]

-

Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling.[10] A lab coat or other protective clothing is also required.

-

Respiratory Protection : If dust or aerosols are generated, a NIOSH-approved particulate respirator should be used.[10]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid should be administered.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

-

Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, consult a physician.[9]

-

Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[9]

-

Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[9]

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting : In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[10] Firefighters should wear self-contained breathing apparatus. Hazardous combustion products include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[9]

-

Accidental Release : For spills, avoid dust formation.[10] Wear appropriate PPE, sweep up the material, and place it in a suitable, closed container for disposal.[10] Prevent the substance from entering drains.

The logical flow for handling this chemical prioritizes preventing exposure through engineering controls and PPE, with clear, actionable steps for emergency situations.

Caption: Workflow for safe handling and emergency response.

Stability and Storage

4-Fluoro-3-nitrobenzyl alcohol is stable under recommended storage conditions.[9] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9] Incompatible materials to avoid include strong oxidizing agents.[9]

Application in Organic Synthesis

4-Fluoro-3-nitrobenzyl alcohol is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The functional groups present on the aromatic ring provide multiple reaction sites for further chemical transformations.

Synthesis of TGF-β Type I Receptor Kinase Inhibitors

A significant application of 4-Fluoro-3-nitrobenzyl alcohol is its use as a key intermediate in the synthesis of EW-7197, a potent and orally bioavailable inhibitor of the TGF-β type I receptor kinase, which has been investigated for its immunotherapeutic and antifibrotic properties in cancer treatment.[7]

The synthesis typically involves the conversion of the alcohol to a more reactive species, such as a benzyl halide, which can then be used in nucleophilic substitution reactions to construct the core of the target molecule.

General Synthetic Protocol: Preparation of 4-Fluoro-3-nitrobenzyl alcohol

For researchers who may need to prepare this intermediate in the lab, a common method is the reduction of the corresponding carboxylic acid.[7]

Protocol: Synthesis of 4-Fluoro-3-nitrobenzyl alcohol from 4-Fluoro-3-nitrobenzoic acid [7]

-

Setup : In a round-bottom flask under an inert atmosphere, dissolve sodium borohydride (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the mixture to 0 °C in an ice bath.

-

Addition of Acid : Slowly add 4-fluoro-3-nitrobenzoic acid (1.0 eq) to the cooled solution in portions over approximately one hour, maintaining the temperature at 0 °C.

-

Addition of Lewis Acid : Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : Upon completion, quench the reaction by adding ethyl acetate and water. Separate the organic layer.

-

Purification : Wash the organic phase with a saturated sodium chloride solution, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the product.

This protocol demonstrates a standard and efficient method for producing 4-Fluoro-3-nitrobenzyl alcohol, highlighting the causality of using a borane-based reducing agent for the selective reduction of the carboxylic acid in the presence of a nitro group.

Sources

- 1. 4-Fluoro-3-nitrobenzyl alcohol | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-Fluoro-3-nitrobenzyl alcohol, CAS No. 20274-69-5 - iChemical [ichemical.com]